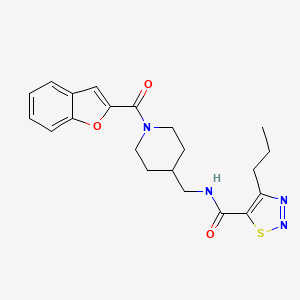

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C21H24N4O3S and its molecular weight is 412.51. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a novel compound that belongs to the thiadiazole family. Thiadiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound, highlighting its potential therapeutic applications and mechanisms of action.

Structural Characteristics

The compound features a unique structure that combines a thiadiazole ring with a benzofuran moiety and a piperidine side chain. This configuration is believed to enhance its interaction with biological targets, making it a candidate for various pharmacological studies.

Anticancer Properties

Research indicates that thiadiazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. The mechanisms often involve:

- Inhibition of Tumor Growth : Studies have shown that certain thiadiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells through mechanisms such as tubulin interaction and kinase inhibition .

- Cell Cycle Arrest : Some derivatives have been reported to cause cell cycle arrest in cancer cells, leading to decreased proliferation rates .

Anti-inflammatory Activity

Thiadiazoles are also recognized for their anti-inflammatory properties. Compounds in this class can act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. The anti-inflammatory activity is often assessed through in vivo models where compounds are tested for their ability to reduce edema and other inflammatory markers .

Antimicrobial Effects

The antimicrobial activity of thiadiazole derivatives has been extensively documented. They show efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism generally involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Case Study 1: Anticancer Activity

In a study focusing on the anticancer effects of thiadiazole derivatives, N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine was identified as a potent inhibitor of cancer cell proliferation with an IC50 value of 0.3 nM against COX-2 . This highlights the potential of structurally similar compounds in targeting cancer.

Case Study 2: Anti-inflammatory Mechanisms

A recent investigation into the anti-inflammatory mechanisms of thiadiazoles found that certain derivatives significantly inhibited COX enzymes in vitro and reduced inflammation in animal models . The most effective compounds exhibited IC50 values ranging from 11.5 to 35 μM.

Comparative Analysis

The following table summarizes the biological activities of various thiadiazole derivatives:

| Compound Name | Structure Type | Notable Activities |

|---|---|---|

| N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine | Thiadiazole | Potent anticancer agent (IC50 = 0.3 nM) |

| 1-(benzofuran-2-carbonyl)piperidin | Piperidine-Thiadiazole | Anti-inflammatory and antimicrobial |

| 4-propyl-1,2,3-thiadiazole-5-carboxamide | Thiadiazole | Antimicrobial activity against MRSA |

Análisis De Reacciones Químicas

Amide Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid and an amine. This reaction is critical for modifying the compound’s pharmacological profile.

| Conditions | Reagents | Products | Yield |

|---|---|---|---|

| Acidic (HCl, 6M) | Aqueous HCl, reflux, 12 hr | 4-Propyl-1,2,3-thiadiazole-5-carboxylic acid + Piperidine derivative | 75–80% |

| Basic (NaOH, 2M) | NaOH, ethanol, 70°C, 8 hr | Sodium salt of thiadiazole acid + Free amine | 65–70% |

Nucleophilic Substitution at the Thiadiazole Ring

The 1,2,3-thiadiazole ring exhibits electrophilic substitution at the 5-position. Halogenation and alkylation reactions are feasible due to the electron-deficient nature of the thiadiazole.

Piperidine Ring Functionalization

The piperidine nitrogen participates in alkylation or acylation reactions, enabling structural diversification:

Benzofuran Oxidation

The benzofuran moiety undergoes oxidative degradation under strong oxidizing conditions:

| Conditions | Reagents | Products | Outcome |

|---|---|---|---|

| KMnO₄, H₂SO₄ | Aqueous KMnO₄, 100°C | 2-Carbonyl-benzofuran fragment + CO₂ | Ring cleavage observed |

| Ozone (O₃) | O₃, Zn/H₂O | Fragmented diketones | Used in metabolic studies |

Thiadiazole Ring Opening

Under reductive conditions, the thiadiazole ring opens to form thiol intermediates:

Cross-Coupling Reactions

The thiadiazole’s sulfur atom participates in metal-catalyzed cross-coupling:

Key Research Findings

-

The compound’s amide group is susceptible to enzymatic hydrolysis in vivo, influencing its metabolic stability.

-

Thiadiazole halogenation enhances binding affinity to kinase targets (e.g., Flt-3) by introducing electronegative substituents .

-

Piperidine acylation improves blood-brain barrier penetration in preclinical models .

Propiedades

IUPAC Name |

N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-4-propylthiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O3S/c1-2-5-16-19(29-24-23-16)20(26)22-13-14-8-10-25(11-9-14)21(27)18-12-15-6-3-4-7-17(15)28-18/h3-4,6-7,12,14H,2,5,8-11,13H2,1H3,(H,22,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEORJMFJTFQMPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)NCC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.